REACTION_SMILES
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[N:15]([O-:16])=[O:17].[NH2:1][c:2]1[c:3]([C:11](=[O:12])[O:13][CH3:14])[s:4][c:5]2[c:6]1[n:7][cH:8][cH:9][cH:10]2.[Na+:18].[Na+:21].[OH-:20].[OH2:19].[P:22]([P:23]([OH:24])[OH:25])([OH:26])[OH:27]>>[cH:2]1[c:3]([C:11](=[O:12])[O:13][CH3:14])[s:4][c:5]2[c:6]1[n:7][cH:8][cH:9][cH:10]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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COC(=O)c1sc2cccnc2c1N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OP(O)P(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc2ncccc2s1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |